molecular formula C9H9NO5S4 B499947 N-METHOXY-N-(THIOPHENE-2-SULFONYL)THIOPHENE-2-SULFONAMIDO

N-METHOXY-N-(THIOPHENE-2-SULFONYL)THIOPHENE-2-SULFONAMIDO

Cat. No.: B499947
M. Wt: 339.4g/mol
InChI Key: YZNOKCNMSRUJMW-UHFFFAOYSA-N
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Description

N-METHOXY-N-(THIOPHENE-2-SULFONYL)THIOPHENE-2-SULFONAMIDO is a complex organic compound characterized by the presence of both methoxy and thienylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHOXY-N-(THIOPHENE-2-SULFONYL)THIOPHENE-2-SULFONAMIDO typically involves the reaction of 2-thienylsulfonyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the formation of the sulfonamide bond . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-METHOXY-N-(THIOPHENE-2-SULFONYL)THIOPHENE-2-SULFONAMIDO undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

N-METHOXY-N-(THIOPHENE-2-SULFONYL)THIOPHENE-2-SULFONAMIDO has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-METHOXY-N-(THIOPHENE-2-SULFONYL)THIOPHENE-2-SULFONAMIDO involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H9NO5S4

Molecular Weight

339.4g/mol

IUPAC Name

N-methoxy-N-thiophen-2-ylsulfonylthiophene-2-sulfonamide

InChI

InChI=1S/C9H9NO5S4/c1-15-10(18(11,12)8-4-2-6-16-8)19(13,14)9-5-3-7-17-9/h2-7H,1H3

InChI Key

YZNOKCNMSRUJMW-UHFFFAOYSA-N

SMILES

CON(S(=O)(=O)C1=CC=CS1)S(=O)(=O)C2=CC=CS2

Canonical SMILES

CON(S(=O)(=O)C1=CC=CS1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

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